- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2,
Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
اسم المنتج:Benzyl nicotinate
كاس عدد:94-44-0
وسط:C13H11NO2
ميغاواط:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476
Benzyl nicotinate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzyl nicotinate
- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
- Nicotinic acid benzyl ester
- benzyl pyridine-3-carboxylate
- : Benzyl nicotinate
- Rubriment
- Pykaryl
- Pycaril
- Niacin benzyl ester
- 3-Pyridinecarboxylic acid, phenylmethyl ester
- Benzylis nicotinas
- Nicotinsaeurebenzylester
- NICOTINIC ACID, BENZYL ESTER
- Pyridin-3-carbonsaeurebenzylester
- Phenylmethyl 3-pyridinecarboxylate
- Estru benzylowego kwasu nikotynowego
- Benzyl nicotinate [JAN]
- S497LCF9C9
- Estru benzylowego kwasu nikotynowego [Polish]
- KVYGGMB
- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
- Pyridine-3-carboxylic acid benzyl ester
-
- MDL: MFCD00023584
- نواة داخلي: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
- مفتاح Inchi: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
- ابتسامات: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
- برن: 0159169
حساب السمة
- نوعية دقيقة: 213.07900
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 4
- تعقيدات: 224
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 39.2
- إكسلوغ 3: 2.4
الخصائص التجريبية
- اللون / الشكل: Powder
- كثيف: 1,1165 g/cm3
- نقطة انصهار: 24 °C (lit.)
- نقطة الغليان: 177 °C/8 mmHg(lit.)
- نقطة الوميض: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - انكسار: n20/D 1.570
- بسا: 39.19000
- لوغب: 2.43860
- ميرك: 6526
- الفيدرالية: 2420
- الذوبان: Not determined
Benzyl nicotinate أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H315;H319
- تحذير: P305;P351;P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:2
- رمز الفئة الخطرة: 36/38
- تعليمات السلامة: S26
- فوكا و رمز:8
- رتكس:QT0850000
-
تحديد البضائع الخطرة:
- تسا:Yes
- مصطلح خطر:R36/38
Benzyl nicotinate بيانات الجمارك
- رمز النظام المنسق:2933399090
- بيانات الجمارك:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl nicotinate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB113946-50 g |
Benzyl nicotinate, 99%; . |
94-44-0 | 99% | 50g |
€55.00 | 2022-06-03 | |
TRC | B285465-25g |
Benzyl Nicotinate |
94-44-0 | 25g |
$ 70.00 | 2022-06-07 | ||
TRC | B285465-100g |
Benzyl Nicotinate |
94-44-0 | 100g |
$ 224.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |
94-44-0 | 1ML |
¥1199.91 | 2023-01-14 | |||
TRC | B285465-250g |
Benzyl Nicotinate |
94-44-0 | 250g |
$ 488.00 | 2023-04-18 | ||
Apollo Scientific | OR51903-250g |
Benzyl nicotinate |
94-44-0 | 95% | 250g |
£80.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-25g |
Benzyl nicotinate |
94-44-0 | 95% | 25g |
¥112.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7713-5 mg |
Benzyl nicotinate |
94-44-0 | 98.22% | 5mg |
¥228.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-100g |
Benzyl nicotinate |
94-44-0 | 95% | 100g |
¥410.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114378-250mg |
Benzyl nicotinate |
94-44-0 | 250mg |
¥195.90 | 2023-09-01 |
Benzyl nicotinate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
المراجع
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalystChemical Communications (Cambridge, 2012, 48(76), 9465-9467,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Pyridine
المراجع
- The use of a nicotinoyl group as a protective group for hydroxyl and amino functionsChemistry Letters, 1989, (1), 59-60,
طريقة الإنتاج 4
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt
المراجع
- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow CellOrganic Letters, 2015, 17(13), 3290-3293,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
1.2 rt → 90 °C; 2 h, 90 °C
المراجع
- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
المراجع
- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic AcidsJournal of Organic Chemistry, 2008, 73(18), 7096-7101,
طريقة الإنتاج 8
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt
المراجع
- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CNOrganic Chemistry Frontiers, 2019, 6(5), 688-693,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C
المراجع
- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditionsSynthetic Communications, 2010, 40(23), 3522-3527,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt
المراجع
- A Method for the Reductive Scission of Heterocyclic ThioethersOrganic Letters, 2011, 13(23), 6232-6235,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 15 min, rt
المراجع
- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene CatalystsJournal of Organic Chemistry, 2003, 68(7), 2812-2819,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux
المراجع
- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)Tetrahedron Letters, 2008, 49(7), 1115-1120,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C
المراجع
- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonatesAdvanced Synthesis & Catalysis, 2003, 345(8), 943-947,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
المراجع
- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C
المراجع
- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heatingFuture Medicinal Chemistry, 2010, 2(2), 225-230,
طريقة الإنتاج 17
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C
المراجع
- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidantOrganic & Biomolecular Chemistry, 2015, 13(43), 10631-10640,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
المراجع
- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperaturesEuropean Journal of Organic Chemistry, 2001, (5), 919-925,
Benzyl nicotinate Raw materials
- Phenyl nicotinate
- Nicotinic anhydride
- Benzyl alcohol
- sodium pyridine-3-carboxylate
- Picolinic acid
- pyridine-3-carbaldehyde
- Niacin
- Dibenzyl Dicarbonate
- Methyl nicotinate
- pyridine-3-carbonitrile
- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-
- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester
Benzyl nicotinate Preparation Products
Benzyl nicotinate الوثائق ذات الصلة
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
94-44-0 (Benzyl nicotinate) منتجات ذات صلة
- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)
- 614-18-6(ethyl pyridine-3-carboxylate)
- 16837-38-0(Nicotinic anhydride)
- 553-60-6(propan-2-yl pyridine-3-carboxylate)
- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)
- 20826-02-2(Ethyl 5-methylnicotinate)
- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)
- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)
- 50741-46-3(Ethyl quinoline-3-carboxylate)
- 93-60-7(Methyl nicotinate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate

نقاء:99%
كمية:1kg
الأسعار ($):256.0